(1H-Indol-3-yl)boronic acid
Overview
Description
“(1H-Indol-3-yl)boronic acid” is a type of boronic acid that contains an indole ring . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “(1H-Indol-3-yl)boronic acid”, is through the electrophilic trapping of an organometallic reagent with a boric ester . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed .Molecular Structure Analysis
The molecular structure of “(1H-Indol-3-yl)boronic acid” has been analyzed using molecular dynamics at semiempirical level, complemented with functional density calculations .Chemical Reactions Analysis
“(1H-Indol-3-yl)boronic acid” can participate in Suzuki–Miyaura (SM) coupling reactions . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .Physical And Chemical Properties Analysis
“(1H-Indol-3-yl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 433.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Indole Derivatives Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Boronic Acids Boronic acids and their derivatives have several applications in medicinal chemistry. They have been used in the development of anticancer, antibacterial, and antiviral agents, and even as sensors and delivery systems .
Multicomponent Reactions
- Field : Organic Chemistry
- Application : Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Method : The synthesis of indole derivatives involves the incorporation of multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance .
- Outcome : The last decade has witnessed considerable activity towards the synthesis of indole derivatives .
Biological Potential
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
- Outcome : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthetic Chemistry
- Field : Medicinal Chemistry
- Application : Boronic acids and their derivatives have several applications in medicinal chemistry .
- Method : The application of these compounds in synthetic chemistry is due to their versatile reactivity, stability, and low toxicity .
- Outcome : Boronic acid is further degraded to boric acid, a “green compound”, being the latter eliminated by the body .
Glucose Sensors and Insulin Delivery
- Field : Biomedical Engineering
- Application : Boronic acid-containing hydrogels have found important applications in many areas, especially in biomedical areas . They are used in the design of various glucose sensors and self-regulated insulin delivery devices .
- Method : With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing .
- Outcome : These materials have found important applications in many areas, especially in biomedical areas .
Antiviral Activity
- Field : Virology
- Application : Indole derivatives were prepared and reported as antiviral agents .
- Method : Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Outcome : Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives have been reported to have anti-inflammatory activities .
- Method : The anti-inflammatory activities of indole derivatives were tested against carrageenan-induced edema in albino rats .
- Outcome : Some indole derivatives were found to be effective against carrageenan-induced edema .
Future Directions
The Suzuki–Miyaura (SM) coupling reaction, which “(1H-Indol-3-yl)boronic acid” can participate in, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This suggests potential future directions in the development of new drugs and other applications.
properties
IUPAC Name |
1H-indol-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTHBZMGHRDZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625167 | |
Record name | 1H-Indol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-yl)boronic acid | |
CAS RN |
741253-05-4 | |
Record name | 1H-Indol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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